

3-Amino-5-methylhexanoic Acid: A Synthetic GABA Analogue and Potent Neuromodulator

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-5-methylhexanoic acid

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An In-depth Technical Guide on the Synthesis, Properties, and Pharmacological Significance of a Clinically Important Molecule

Executive Summary

3-Amino-5-methylhexanoic acid is a chiral organic compound recognized for the significant therapeutic activity of its (S)-enantiomer, widely known as pregabalin. This document provides a comprehensive overview of **3-amino-5-methylhexanoic acid**, focusing on its synthetic origins, physicochemical properties, and the pharmacological action of its clinically relevant stereoisomer. Contrary to what its structural similarity to natural amino acids might suggest, there is no substantive evidence to indicate that **3-amino-5-methylhexanoic acid** is a naturally occurring compound. Its discovery and importance are rooted in medicinal chemistry and drug development, specifically in the creation of analogues of the inhibitory neurotransmitter γ -aminobutyric acid (GABA). This guide details the chemical synthesis, physical properties, and the well-characterized mechanism of action of pregabalin, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: A Synthetic Molecule of Therapeutic Importance

3-Amino-5-methylhexanoic acid is a synthetic β -amino acid. While structurally an analogue of GABA, its biological activity is not mediated through GABA receptors. The therapeutic relevance of this molecule is almost exclusively attributed to its (S)-stereoisomer, pregabalin, a

potent pharmaceutical agent.[1] Pregabalin is classified as an anticonvulsant, analgesic, and anxiolytic medication.[2] It is clinically used in the management of epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder.[2] The biological activity is highly stereospecific, with the (S)-enantiomer possessing the desired pharmacological effects.[3]

Physicochemical Properties

The fundamental chemical and physical properties of the racemic and enantiomeric forms of **3-amino-5-methylhexanoic acid** are summarized below. These data are critical for its synthesis, formulation, and analytical characterization.

Property	(S)-3-Amino-5-methylhexanoic acid	(R)-3-Amino-5-methylhexanoic acid	Racemic 3-Amino-5-methylhexanoic acid
IUPAC Name	(3S)-3-amino-5-methylhexanoic acid	(3R)-3-amino-5-methylhexanoic acid	3-(aminomethyl)-5-methylhexanoic acid
Synonyms	L-beta-homoleucine, Pregabalin (for the corresponding aminomethyl derivative)	(R)-β-homoleucine	(+/-)-3-isobutyl GABA
CAS Number	22818-43-5	91298-67-8	3653-34-7
Molecular Formula	C ₇ H ₁₅ NO ₂	C ₇ H ₁₅ NO ₂	C ₇ H ₁₅ NO ₂
Molecular Weight	145.20 g/mol	145.20 g/mol	145.20 g/mol
Melting Point	222-228 °C (dec.)	Not specified	Not specified
XLogP3	-1.7	-1.7	Not specified

Data sourced from PubChem and other chemical suppliers.[4][5][6]

Synthesis and Enantioselective Separation

The production of enantiomerically pure (S)-**3-amino-5-methylhexanoic acid** (pregabalin) is a key challenge in its industrial synthesis. Various strategies have been developed, primarily

involving either the resolution of a racemic mixture or asymmetric synthesis.

Experimental Protocol: Resolution of Racemic 3-(Carbamoylmethyl)-5-methylhexanoic Acid

A common approach to obtaining the desired (S)-enantiomer involves the synthesis of a racemic precursor, followed by resolution using a chiral resolving agent. One such precursor is (±)-3-(carbamoylmethyl)-5-methylhexanoic acid.^[7]

Objective: To separate the (R) and (S) enantiomers of 3-(carbamoylmethyl)-5-methylhexanoic acid to isolate the precursor for (S)-**3-amino-5-methylhexanoic acid**.

Materials:

- (±)-3-(carbamoylmethyl)-5-methylhexanoic acid
- (R)-(+)-α-phenylethylamine
- Chloroform
- Water
- Concentrated Hydrochloric Acid (HCl)
- 50% Sodium Hydroxide (NaOH) solution

Procedure:

- **Salt Formation:** Dissolve (±)-3-(carbamoylmethyl)-5-methylhexanoic acid in a suitable solvent such as chloroform. Add (R)-(+)-α-phenylethylamine to the solution. The (R)-enantiomer of the acid will preferentially form a diastereomeric salt with the (R)-amine, which is less soluble and precipitates out of the solution.^[7]
- **Isolation of the Diastereomeric Salt:** The precipitated (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid, (R)-(+)-α-phenylethylamine salt is isolated by filtration.^[7]
- **Liberation of the Free Acid:** The isolated salt is dissolved in water, and concentrated HCl is added to acidify the mixture to a pH of approximately 1.7. This breaks the salt and

protonates the carboxylic acid.[7]

- **Crystallization and Filtration:** The mixture is cooled to 0-10°C to induce crystallization of the (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid. The solid product is collected by filtration, washed with cold water, and dried under reduced pressure.[7]
- **Hofmann Rearrangement:** The resulting (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid is then subjected to a Hofmann rearrangement. This reaction converts the amide group into a primary amine with one fewer carbon atom, yielding (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin). The rearrangement is typically carried out using a reagent like sodium hypobromite (formed in situ from bromine and sodium hydroxide).[7]

Figure 1: Synthetic pathway via resolution.

Asymmetric Synthesis

More advanced synthetic routes employ asymmetric hydrogenation to establish the desired stereocenter early in the process, avoiding the need for resolution.

Objective: To synthesize (S)-3-aminomethyl-5-methylhexanoic acid with high enantiomeric purity using a chiral catalyst.

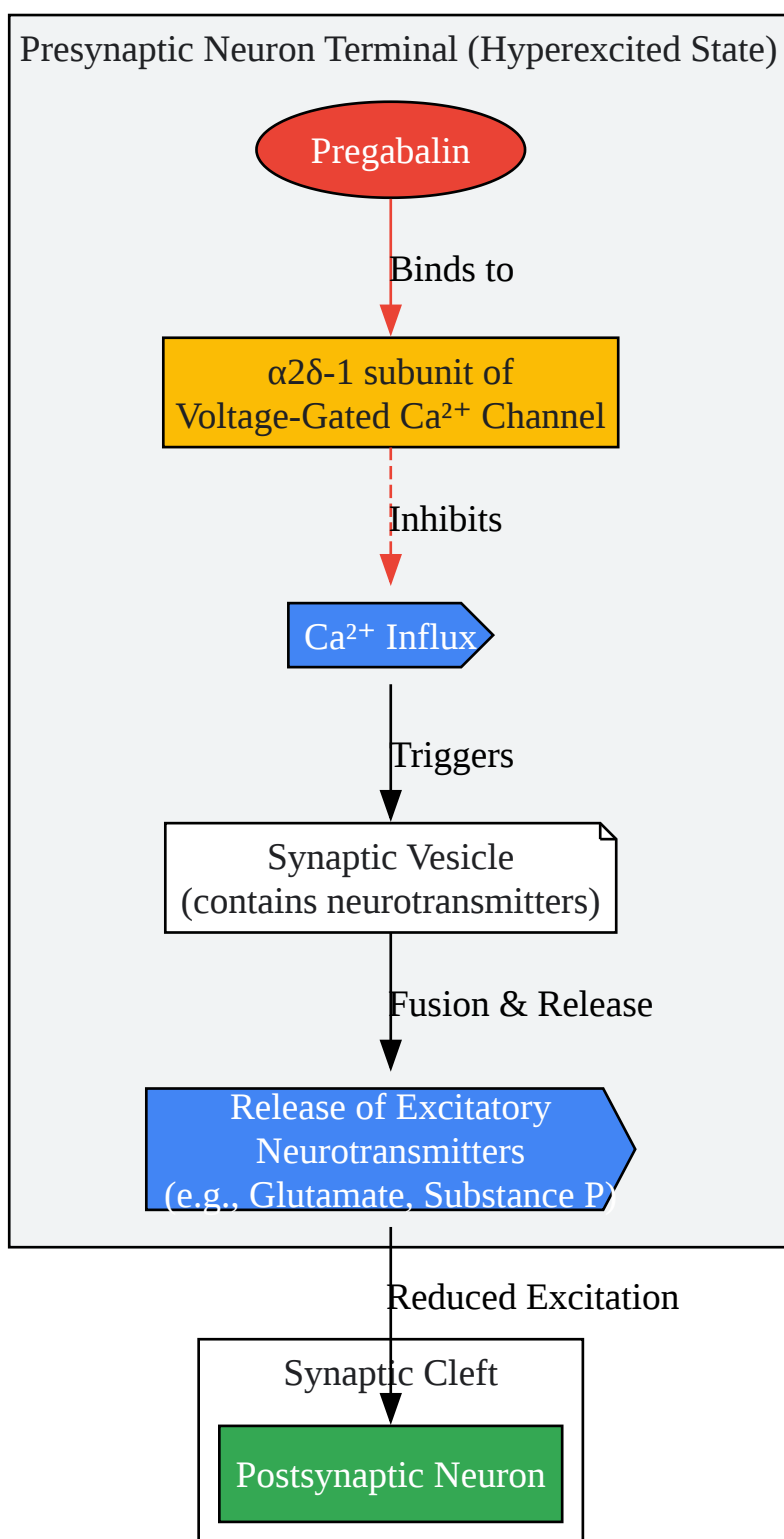
Procedure Outline:

- **Condensation:** Isovaleraldehyde is condensed with an alkyl cyanoacetate to form a 2-cyano-5-methylhex-2-enoic acid alkyl ester.
- **Asymmetric Hydrogenation:** The cyano-substituted olefin is subjected to asymmetric hydrogenation using a chiral rhodium catalyst, such as one complexed with a DuPHOS ligand. This step selectively produces the (S)-cyano precursor in high enantiomeric excess.
- **Reduction:** The nitrile group of the (S)-cyano precursor is then reduced to a primary amine, typically using a heterogeneous catalyst like sponge nickel under a hydrogen atmosphere, to yield the final product, (S)-3-aminomethyl-5-methylhexanoic acid.

Pharmacological Mechanism of Action

The therapeutic effects of pregabalin are not due to a direct interaction with GABA receptors. Instead, its primary mechanism involves binding with high affinity to the $\alpha 2\delta$ -1 subunit of voltage-gated calcium channels in the central nervous system.[2][4]

This interaction modulates calcium influx at presynaptic nerve terminals. In hyperexcited neurons, this modulation leads to a reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[4][8] This attenuation of excitatory neurotransmission is believed to be the basis for its analgesic, anticonvulsant, and anxiolytic properties.[8]



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Figure 2: Mechanism of action of Pregabalin.

Conclusion

3-Amino-5-methylhexanoic acid stands as a prime example of a synthetic molecule whose therapeutic value was realized through targeted drug design. While it lacks a known natural origin, the pharmacological activity of its (S)-enantiomer, pregabalin, has made it an indispensable tool in the treatment of various neurological and psychiatric disorders. The continued refinement of its synthesis, particularly through asymmetric methods, highlights ongoing advancements in pharmaceutical chemistry. For researchers and drug development professionals, the story of **3-amino-5-methylhexanoic acid** underscores the power of rational drug design in creating potent and specific modulators of neuronal activity.

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- To cite this document: BenchChem. [3-Amino-5-methylhexanoic Acid: A Synthetic GABA Analogue and Potent Neuromodulator]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271929#discovery-and-natural-occurrence-of-3-amino-5-methylhexanoic-acid]

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